3-Ethoxy-5-isopropylbenzoic acid
Description
3-Ethoxy-5-isopropylbenzoic acid is a substituted benzoic acid derivative characterized by an ethoxy group (-OCH₂CH₃) at the 3-position and an isopropyl group (-CH(CH₃)₂) at the 5-position of the aromatic ring. This structure confers unique physicochemical properties, such as altered solubility, acidity, and steric hindrance, compared to simpler benzoic acid derivatives.
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
3-ethoxy-5-propan-2-ylbenzoic acid |
InChI |
InChI=1S/C12H16O3/c1-4-15-11-6-9(8(2)3)5-10(7-11)12(13)14/h5-8H,4H2,1-3H3,(H,13,14) |
InChI Key |
IFMLJXWRJNLTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)O)C(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-ethoxy-5-isopropylbenzoic acid with compounds sharing functional or structural similarities from the evidence. Key differences in substituents, molecular weight, and functional groups are highlighted.
Table 1: Structural and Functional Comparison
*Calculated based on standard atomic weights.
Key Findings
Substituent Effects on Acidity :
- The electron-withdrawing ethoxy group in the target compound may reduce the acidity of the benzoic acid group compared to unsubstituted benzoic acid (pKa ~4.2). In contrast, the oxadiazole-containing analog likely exhibits stronger acidity due to the electron-deficient heterocycle.
However, the ethoxy group could enhance lipophilicity, favoring membrane permeability in drug design.
Thermal Stability :
- Aliphatic substituents (e.g., ethoxy, isopropyl) generally improve thermal stability compared to heterocyclic analogs like oxadiazoles, which may decompose at lower temperatures due to ring strain .
Synthetic Utility :
- Unlike ethyl or methyl esters (e.g., Ethyl 4-hydroxy-1,5-naphthyridine-3-carboxylate ), the free carboxylic acid group in the target compound makes it a versatile intermediate for coupling reactions (e.g., amide formation).
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